An In-Depth Technical Guide to 1-(difluoromethyl)-1H-pyrazol-4-amine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-(difluoromethyl)-1H-pyrazol-4-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(difluoromethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic amine that has garnered significant interest as a versatile building block in medicinal chemistry and agrochemical research. The introduction of the difluoromethyl group at the N1 position of the pyrazole ring imparts unique electronic properties, influencing the molecule's reactivity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, spectral characterization, and a discussion of the reactivity and potential applications of this important synthetic intermediate.
Introduction
The pyrazole scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents. The incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. The difluoromethyl group (CHF2), in particular, can act as a bioisostere for hydroxyl, thiol, or even methyl groups, and can participate in hydrogen bonding. 1-(difluoromethyl)-1H-pyrazol-4-amine serves as a key precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and fungicides.
Physicochemical Properties
While comprehensive experimental data for the free base is not extensively published, the properties of its hydrochloride salt are available. The free amine is expected to be a solid or semi-solid at room temperature.
| Property | Value | Source |
| Molecular Formula | C₄H₅F₂N₃ | |
| Molecular Weight | 133.10 g/mol | |
| Physical Form | Liquid or Solid or Semi-solid or lump | |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place |
Note: The data for the hydrochloride salt (CAS 1221726-31-3) is more readily available, with a molecular weight of 169.56 g/mol .
Synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine
A robust and scalable synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine can be achieved through a two-step process starting from 4-nitro-1H-pyrazole. This method involves the N-difluoromethylation of the pyrazole ring followed by the reduction of the nitro group to the corresponding amine.
The synthetic workflow is visualized in the diagram below:
digraph "Synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
"4-Nitro-1H-pyrazole" -> "1-(difluoromethyl)-4-nitro-1H-pyrazole" [label="Difluoromethylation\n(e.g., Sodium Chlorodifluoroacetate)"]; "1-(difluoromethyl)-4-nitro-1H-pyrazole" -> "1-(difluoromethyl)-1H-pyrazol-4-amine" [label="Nitro Group Reduction\n(e.g., H2, Pd/C)"]; }
Figure 1: Synthetic route to 1-(difluoromethyl)-1H-pyrazol-4-amine.
Step 1: Synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole
Causality Behind Experimental Choices:
The N-difluoromethylation of 4-nitro-1H-pyrazole is a key step that introduces the difluoromethyl moiety. The choice of a difluoromethylating agent is critical. Sodium chlorodifluoroacetate is a common and effective reagent for this transformation. It thermally decomposes to generate difluorocarbene (:CF₂), which is then trapped by the pyrazole nitrogen. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as DMF, to facilitate the decomposition of the reagent and the subsequent reaction.
Experimental Protocol:
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To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (1.5 - 2.0 eq).
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Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the chlorodifluoroacetate (typically 100-150 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethyl)-4-nitro-1H-pyrazole.
Step 2: Synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine
Causality Behind Experimental Choices:
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose. The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like ethanol or methanol, which facilitates the reaction and the dissolution of the starting material.
Experimental Protocol:
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Dissolve 1-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or methanol.
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Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to yield 1-(difluoromethyl)-1H-pyrazol-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.
Spectral Characterization
The structural confirmation of 1-(difluoromethyl)-1H-pyrazol-4-amine relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the amine protons, and the proton of the difluoromethyl group. The CHF₂ proton will appear as a triplet due to coupling with the two fluorine atoms. The pyrazole protons will appear as singlets or doublets depending on the specific substitution pattern and solvent. The amine protons will typically appear as a broad singlet.
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¹³C NMR: The carbon NMR will show signals for the pyrazole ring carbons and the carbon of the difluoromethyl group. The CHF₂ carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum will show a doublet corresponding to the two equivalent fluorine atoms of the CHF₂ group, coupled to the adjacent proton.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the pyrazole ring and the difluoromethyl group, C=C and C=N stretching of the pyrazole ring (around 1400-1600 cm⁻¹), and C-F stretching vibrations (in the region of 1000-1200 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.10 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Reactivity Profile
The chemical reactivity of 1-(difluoromethyl)-1H-pyrazol-4-amine is dictated by the interplay of the electron-rich pyrazole ring, the nucleophilic amino group, and the electron-withdrawing difluoromethyl group.
Figure 2: Reactivity map of 1-(difluoromethyl)-1H-pyrazol-4-amine.
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Reactions of the Amino Group: The primary amine at the C4 position is a key functional handle for further derivatization. It readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and can be diazotized to form a pyrazolediazonium salt, which can then be subjected to various Sandmeyer-type reactions.
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Reactions of the Pyrazole Ring: The pyrazole ring is an aromatic system. The difluoromethyl group at the N1 position is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to an unsubstituted pyrazole. However, the amino group at C4 is strongly activating. The regioselectivity of electrophilic substitution will be directed by the interplay of these electronic effects, with the C5 position being the most likely site of attack.
Applications in Drug Discovery and Agrochemicals
The 1-(difluoromethyl)-1H-pyrazol-4-amine scaffold is a valuable building block for the synthesis of biologically active molecules. The difluoromethylpyrazole moiety is a key component in a number of modern fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The amine functionality allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, acylation of the amine with various carboxylic acids can lead to libraries of pyrazole-4-carboxamides, a class of compounds known to exhibit a wide range of biological activities, including as kinase inhibitors for the treatment of cancer.
Safety and Handling
1-(difluoromethyl)-1H-pyrazol-4-amine and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The hydrochloride salt is classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation.
Conclusion
1-(difluoromethyl)-1H-pyrazol-4-amine is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through a straightforward and scalable route. The presence of the difluoromethyl group and the versatile amino functionality provides a platform for the creation of diverse molecular libraries for biological screening. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.
References
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3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available at: [Link]
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- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
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An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]
